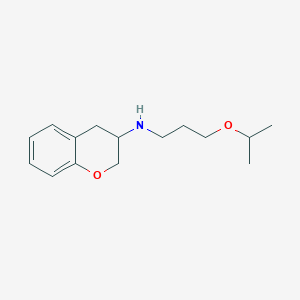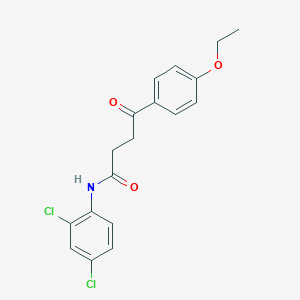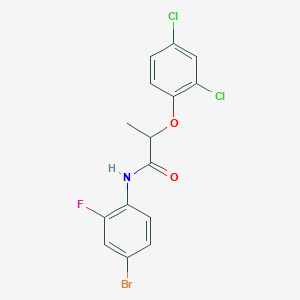
3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine
説明
3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine, also known as PDP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. PDP is a derivative of chromene, a heterocyclic organic compound that has been found to possess numerous biological activities. In
作用機序
The exact mechanism of action of 3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine is not fully understood. However, studies have suggested that this compound may exert its biological activities through the modulation of various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been found to interact with cellular proteins, such as heat shock proteins and caspases, which are involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. This compound can modulate the expression of genes involved in inflammation, oxidative stress, and cell proliferation. This compound can also induce changes in the levels of various biochemical markers, such as reactive oxygen species and cytokines. In animal models, this compound has been found to improve cognitive function and reduce inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine in lab experiments is its relatively low toxicity compared to other compounds. This compound has also been found to be stable under various conditions, making it suitable for long-term storage and transportation. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are numerous future directions for the study of 3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore the structure-activity relationship of this compound and its derivatives to optimize its biological activities. Additionally, the development of novel synthesis methods for this compound and its derivatives can improve the yield and efficiency of their production.
Conclusion:
In conclusion, this compound is a promising compound that has various biological activities and potential applications in scientific research. The synthesis of this compound can be achieved through a condensation reaction, and its biological activities are mediated through the modulation of various signaling pathways and cellular proteins. This compound has various biochemical and physiological effects and can be used in lab experiments with certain advantages and limitations. There are numerous future directions for the study of this compound, which can lead to the development of novel therapeutic agents and improved synthesis methods.
科学的研究の応用
3,4-dihydro-2H-chromen-3-yl(3-isopropoxypropyl)amine has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. This compound has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-(3-propan-2-yloxypropyl)-3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12(2)17-9-5-8-16-14-10-13-6-3-4-7-15(13)18-11-14/h3-4,6-7,12,14,16H,5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMNKGFFWFALME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1CC2=CC=CC=C2OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B3973556.png)
![N-{2-[5-(2,4-dichlorophenyl)-2-furyl]-1-[(propylamino)carbonyl]vinyl}benzamide](/img/structure/B3973564.png)


![N-[2-(tert-butylthio)ethyl]-2-chlorobenzamide](/img/structure/B3973600.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3973605.png)
![1-[1-(4-methoxybenzoyl)-4-piperidinyl]-4-methylpiperazine oxalate](/img/structure/B3973613.png)
![1-[(2,5-dimethylphenoxy)acetyl]-4-(diphenylmethyl)piperazine hydrochloride](/img/structure/B3973617.png)
![4-[1-(2-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973631.png)
![(1R*,2R*)-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3973639.png)
![methyl 4-{3-[2-(4-chlorophenyl)-4-oxo-3(4H)-quinazolinyl]propoxy}benzoate](/img/structure/B3973648.png)
![3-(3-fluorophenyl)-N-(2-hydroxyethyl)-N-[4-(methylthio)benzyl]propanamide](/img/structure/B3973649.png)
![2-[(4-bromophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B3973657.png)